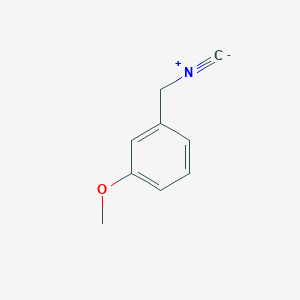

3-Methoxybenzylisocyanide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(isocyanomethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6H,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAGVJQUFPGWKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374825 | |

| Record name | 3-Methoxybenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177762-74-2 | |

| Record name | 3-Methoxybenzylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 177762-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methoxybenzylisocyanide from 3-methoxybenzylamine

Introduction

Isocyanides, also known as isonitriles, are a fascinating class of organic compounds characterized by a carbon-nitrogen triple bond with a formal positive charge on the nitrogen and a negative charge on the carbon. This unique electronic structure imparts them with a distinct reactivity, making them valuable building blocks in organic synthesis. Their applications are extensive, ranging from their use in multicomponent reactions like the Passerini and Ugi reactions to their role as ligands in organometallic chemistry. 3-Methoxybenzylisocyanide, the subject of this guide, is a potentially valuable synthon in the development of novel pharmaceuticals and functional materials. This document provides an in-depth exploration of the primary synthetic routes to this compound, starting from the readily available 3-methoxybenzylamine. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical aspects of purification, characterization, and safe handling.

Synthetic Strategies: From Amine to Isocyanide

The conversion of a primary amine to an isocyanide is fundamentally a dehydration process. Two principal methods have emerged as the most reliable and widely practiced in the field: the Hofmann Carbylamine Reaction and the dehydration of N-formamides.

The Hofmann Carbylamine Reaction

The Hofmann carbylamine reaction is a classic method for the synthesis of isocyanides from primary amines. It involves the reaction of the amine with chloroform in the presence of a strong base, typically potassium hydroxide.

Mechanism

The reaction proceeds through the formation of dichlorocarbene (:CCl2) as a key intermediate. The strong base deprotonates chloroform to generate the trichloromethyl anion, which then undergoes alpha-elimination to yield dichlorocarbene. The primary amine attacks the electrophilic dichlorocarbene, and subsequent elimination of two molecules of hydrogen chloride, facilitated by the base, leads to the formation of the isocyanide.

Figure 1: Mechanism of the Hofmann Carbylamine Reaction.

Experimental Protocol

-

Materials: 3-methoxybenzylamine, chloroform, potassium hydroxide, dichloromethane, anhydrous magnesium sulfate.

-

Procedure:

-

In a well-ventilated fume hood, a solution of 3-methoxybenzylamine (1 equivalent) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Powdered potassium hydroxide (4 equivalents) is added to the solution.

-

The mixture is cooled in an ice bath, and chloroform (1.2 equivalents) is added dropwise with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid is filtered off.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel.

-

Advantages and Disadvantages

| Advantages | Disadvantages |

| One-pot reaction | Use of toxic and carcinogenic chloroform |

| Readily available starting materials | Strong base can lead to side reactions |

| The isocyanide product has a strong, unpleasant odor | |

| Moderate to good yields |

Dehydration of N-formamides

A more modern and often preferred method for the synthesis of isocyanides involves the dehydration of the corresponding N-formamide. This two-step approach generally provides higher yields and avoids the use of chloroform.

Step 1: Synthesis of N-(3-methoxybenzyl)formamide

The first step is the formylation of 3-methoxybenzylamine. A common and efficient method is the reaction with ethyl formate.

Experimental Protocol

-

Materials: 3-methoxybenzylamine, ethyl formate.

-

Procedure:

-

3-methoxybenzylamine (1 equivalent) and ethyl formate (3 equivalents) are combined in a round-bottom flask.

-

The mixture is heated to reflux for 12-24 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, the excess ethyl formate is removed by distillation.

-

The resulting N-(3-methoxybenzyl)formamide is often pure enough for the next step, or it can be purified by crystallization or column chromatography.

-

Step 2: Dehydration to this compound

The dehydration of the N-formamide can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (NEt₃) or pyridine being a common choice.

Mechanism

The formamide oxygen attacks the phosphorus of POCl₃, leading to a highly reactive intermediate. A base then deprotonates the formamide nitrogen, and subsequent elimination of the phosphate byproduct and a proton results in the formation of the isocyanide.

Figure 2: Dehydration of N-formamide to Isocyanide.

Experimental Protocol

-

Materials: N-(3-methoxybenzyl)formamide, phosphorus oxychloride, triethylamine, dichloromethane, saturated aqueous sodium bicarbonate solution.

-

Procedure:

-

In a fume hood, a solution of N-(3-methoxybenzyl)formamide (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared in a round-bottom flask and cooled in an ice bath.

-

Phosphorus oxychloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition, the reaction mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC.

-

The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude this compound is purified by vacuum distillation or column chromatography.

-

Advantages and Disadvantages

| Advantages | Disadvantages |

| Generally higher yields and purity | Two-step process |

| Avoids the use of chloroform | POCl₃ is corrosive and reacts violently with water |

| Milder reaction conditions | The isocyanide product still has a strong odor |

Purification and Characterization

Purification

Due to the volatile and malodorous nature of isocyanides, all purification steps should be performed in a well-ventilated fume hood.

-

Vacuum Distillation: This is a suitable method for purifying thermally stable, liquid isocyanides.

-

Column Chromatography: Silica gel chromatography can be used, typically with a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

| Technique | Expected Observation for this compound |

| IR Spectroscopy | A strong, sharp absorption band in the region of 2150-2130 cm⁻¹ is characteristic of the N≡C stretch. |

| ¹H NMR Spectroscopy | Signals corresponding to the methoxy group (singlet, ~3.8 ppm), the benzylic protons (singlet, ~4.5 ppm), and the aromatic protons in their respective regions with appropriate splitting patterns. |

| ¹³C NMR Spectroscopy | A signal for the isocyanide carbon in the range of 155-165 ppm. Signals for the methoxy carbon (~55 ppm), the benzylic carbon (~45 ppm), and the aromatic carbons will also be present. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

-

Ventilation: All manipulations involving isocyanides, chloroform, and phosphorus oxychloride must be conducted in a well-ventilated fume hood.

-

Odor: Isocyanides have an extremely unpleasant and pervasive odor. It is advisable to quench any residual isocyanide in waste and on glassware with an acidic solution (e.g., dilute HCl) before removal from the fume hood.

-

Reagent Handling:

-

Chloroform: Is a suspected carcinogen and is toxic. Avoid inhalation and skin contact.

-

Phosphorus Oxychloride: Is highly corrosive and reacts violently with water. Handle with extreme care.

-

Potassium Hydroxide: Is a corrosive solid. Avoid contact with skin and eyes.

-

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or no yield | Incomplete reaction, degradation of the product, or loss during work-up. | Monitor the reaction closely by TLC. Ensure all reagents are pure and dry. Be careful during the work-up and purification steps to minimize loss. |

| Presence of unreacted amine | Insufficient amount of chloroform/POCl₃ or base, or insufficient reaction time. | Increase the amount of the respective reagent or prolong the reaction time. |

| Formation of side products | Reaction temperature too high, or the presence of water in the reaction. | Maintain the recommended reaction temperature. Use anhydrous solvents and reagents. |

| Difficulty in purification | Co-elution of impurities with the product. | Optimize the eluent system for column chromatography. Consider alternative purification methods like distillation. |

Conclusion

The synthesis of this compound from 3-methoxybenzylamine can be effectively achieved through either the Hofmann carbylamine reaction or the dehydration of the corresponding N-formamide. While the Hofmann reaction offers a one-pot synthesis, the two-step formamide dehydration route is generally favored due to its higher yields, cleaner reaction profile, and avoidance of the highly toxic chloroform. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. Careful attention to experimental detail, particularly with regard to anhydrous conditions and safety precautions, is paramount for the successful and safe synthesis of this valuable isocyanide.

References

- Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386.

- Gautier, A. (1869). Ueber eine neue Reihe von Cyanverbindungen. Justus Liebigs Annalen der Chemie, 151(2), 239-242.

- Appel, R., Kleinstück, R., & Ziehn, K. D. (1971). Über die Darstellung von Nitrilen aus Aldoximen mit Triphenylphosphin und Tetrachlorkohlenstoff. Chemische Berichte, 104(4), 1335-1340.

- Obrecht, R., Herrmann, R., & Ugi, I. (1985). The α-Addition of Isonitriles to Carbonyl Compounds.

- Katritzky, A. R., & Cheng, D. (1999). A General and Efficient Dehydration of N-Substituted Formamides to Isonitriles. The Journal of Organic Chemistry, 64(23), 8495-8497.

Spectroscopic Characterization of 3-Methoxybenzyl isocyanide: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxybenzyl isocyanide is a versatile building block in modern organic synthesis, finding application in multicomponent reactions, the synthesis of heterocyclic compounds, and as a ligand in organometallic chemistry.[1] Its utility is predicated on the unique electronic and steric properties of the isocyanide functional group. Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the thorough characterization of 3-methoxybenzyl isocyanide. We delve into the theoretical underpinnings, provide field-tested experimental protocols, and offer detailed interpretations of the resulting spectral data, ensuring a self-validating system for compound verification.

Introduction: The Isocyanide Functional Group

Isocyanides, or isonitriles, are a fascinating class of organic compounds featuring a terminal nitrogen atom triple-bonded to a carbon atom (R-N⁺≡C⁻). This functional group is isoelectronic with carbon monoxide and possesses a unique reactivity profile, acting as a powerful nucleophile at the carbon terminus.[2] The spectroscopic signature of the isocyanide group is highly distinctive, making techniques like Infrared (IR) spectroscopy invaluable for its identification. This guide will systematically explore the application of IR, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to provide a complete structural portrait of 3-methoxybenzyl isocyanide.

Synthesis Pathway: A Prerequisite for Characterization

The characterization of a compound begins with its synthesis. A common and reliable method for preparing benzyl isocyanides is the dehydration of the corresponding N-benzylformamide. This two-step process first involves the formylation of the primary amine followed by dehydration using a reagent like phosphorus oxychloride (POCl₃) in the presence of a base.[3]

Experimental Protocol: Synthesis

-

Step 1: Formylation of 3-Methoxybenzylamine.

-

To a stirred solution of 3-methoxybenzylamine (1.0 eq) in ethyl formate (used as both reagent and solvent) at 0 °C, add a catalytic amount of sodium methoxide.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Remove the excess ethyl formate under reduced pressure to yield N-(3-methoxybenzyl)formamide, which can often be used in the next step without further purification.

-

-

Step 2: Dehydration to 3-Methoxybenzyl isocyanide.

-

Dissolve the crude N-(3-methoxybenzyl)formamide from the previous step in a suitable solvent such as dichloromethane (DCM) or pyridine.[3]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, ~1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.[3]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully quench the reaction by pouring it into an ice-water mixture.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-methoxybenzyl isocyanide.

-

Caption: Synthesis of 3-methoxybenzyl isocyanide.

Infrared (IR) Spectroscopy: The Definitive Functional Group Identifier

Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The isocyanide group possesses a carbon-nitrogen triple bond (N≡C) whose stretching vibration absorbs infrared radiation in a highly specific and otherwise unoccupied region of the spectrum. This makes IR spectroscopy the most direct and unequivocal method for confirming the presence of the isocyanide functional group.

Isocyanides exhibit a strong, sharp absorption band in the range of 2165–2110 cm⁻¹.[4] This distinct peak serves as a primary diagnostic tool. The exact position is influenced by the electronic nature of the substituent attached to the nitrogen atom.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR unit. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Place a small drop of the purified 3-methoxybenzyl isocyanide oil directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Process the spectrum by performing the background subtraction.

-

Clean the ATR crystal thoroughly after the measurement.

Data Interpretation & Summary

The IR spectrum of 3-methoxybenzyl isocyanide will be dominated by the intense N≡C stretch. Additional bands corresponding to the aromatic ring and the methoxy group will also be present, confirming the overall structure.

| Expected Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3050-3000 | Aromatic C-H Stretch | Medium |

| ~2950-2850 | Aliphatic C-H Stretch (CH₂ and OCH₃) | Medium |

| ~2145 | Isocyanide N≡C Stretch | Strong, Sharp |

| ~1600, ~1490 | Aromatic C=C Ring Stretch | Medium |

| ~1260 | Aryl-O Stretch (Asymmetric) | Strong |

| ~1040 | Aryl-O Stretch (Symmetric) | Medium |

| ~780, ~690 | C-H Out-of-plane Bending (meta-substitution) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, one can piece together the precise connectivity of atoms. For 3-methoxybenzyl isocyanide, ¹H and ¹³C NMR are essential for confirming the substitution pattern of the aromatic ring and the integrity of the benzyl and methoxy groups.

Experimental Protocol: ¹H and ¹³C NMR

-

Dissolve approximately 5-10 mg of 3-methoxybenzyl isocyanide in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum. Standard parameters are usually sufficient.

-

Acquire the ¹³C NMR spectrum. A larger number of scans may be required to obtain a good signal for all carbons, particularly the isocyanide carbon, whose signal can be broadened due to the quadrupolar ¹⁴N nucleus.[5]

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Data Interpretation & Summary: ¹H NMR

The ¹H NMR spectrum confirms the presence and connectivity of all proton environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | t | 1H | Aromatic H (C5) |

| ~6.90-6.80 | m | 3H | Aromatic H (C2, C4, C6) |

| 4.65 | s | 2H | Methylene (-CH₂-) |

| 3.82 | s | 3H | Methoxy (-OCH₃) |

Data Interpretation & Summary: ¹³C NMR

The ¹³C NMR spectrum accounts for every unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | Aromatic C-O (C3) |

| ~158 (may be broad) | Isocyanide (-N≡C) |

| ~135 | Aromatic C (C1) |

| ~130 | Aromatic CH (C5) |

| ~120 | Aromatic CH (C6) |

| ~115 | Aromatic CH (C4) |

| ~114 | Aromatic CH (C2) |

| 55.4 | Methoxy (-OCH₃) |

| 48.2 | Methylene (-CH₂-) |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Causality: Mass spectrometry provides the exact molecular weight of a compound, offering the most definitive confirmation of its elemental formula (via High-Resolution MS). Furthermore, the fragmentation pattern observed under ionization (e.g., Electron Ionization, EI) provides corroborating structural evidence, as the molecule breaks apart at its weakest bonds or forms particularly stable fragment ions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS.

-

The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Data Interpretation & Summary

The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, along with several fragment peaks that are characteristic of the structure.

| Expected m/z | Fragment Ion | Interpretation |

| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺) |

| 146 | [M-H]⁺ | Loss of a hydrogen radical |

| 121 | [C₈H₉O]⁺ | Formation of the stable 3-methoxybenzyl cation |

| 116 | [M-OCH₃]⁺ | Loss of a methoxy radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement/fragmentation |

Comprehensive Characterization Workflow

The validation of 3-methoxybenzyl isocyanide is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The results from IR, NMR, and MS must be consistent and complementary to provide an unambiguous structural assignment.

Caption: Integrated spectroscopic workflow.

Conclusion

The spectroscopic characterization of 3-methoxybenzyl isocyanide is a systematic process reliant on the synergistic application of IR, NMR, and Mass Spectrometry. The characteristic N≡C stretch in the IR spectrum provides definitive evidence of the isocyanide functional group. NMR spectroscopy maps the molecular skeleton, confirming the 1,3-disubstituted aromatic ring and the benzyl methoxy structure. Finally, mass spectrometry verifies the molecular weight and provides fragmentation data consistent with the proposed structure. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently verify the identity and purity of 3-methoxybenzyl isocyanide, ensuring the integrity of their subsequent scientific endeavors.

References

-

Banu, S., et al. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews. Available at: [Link][2]

-

Heck, T. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Karlsruhe Institute of Technology. Available at: [Link][6]

-

Knol, D., Koole, N. J., & de Bie, M. J. A. (1976). A 13C NMR investigation of some tetrakisisocyanocopper(I) tetrafluoroborate complexes: Chemical shift of, and coupling to, the isocyano carbon. Semantic Scholar. Available at: [Link][5]

-

Nishikata, T., & Nakanishi, K. (2021). The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds. National Institutes of Health. Available at: [Link][7]

-

TMP Chem. (2016). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. YouTube. Available at: [Link][8]

-

Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link][9]

-

NIST. Benzaldehyde, 3-methoxy- - Mass Spectrum. NIST WebBook, SRD 69. Available at: [Link][10]

-

PubChem. 3-Methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link][11]

-

Kitano, Y., et al. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. Organic Chemistry Portal. Available at: [Link][1]

-

Chongqing Chemdad Co., Ltd. 4-METHOXYPHENYL ISOCYANIDE. Available at: [Link][3]

Sources

- 1. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-METHOXYPHENYL ISOCYANIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. The Dark Side of Isocyanides: Visible-Light Photocatalytic Activity in the Oxidative Functionalization of C(sp3)–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Benzaldehyde, 3-methoxy- [webbook.nist.gov]

- 11. 3-Methoxybenzaldehyde | C8H8O2 | CID 11569 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Spectrum of 3-Methoxybenzyl Isocyanide

Introduction

3-Methoxybenzyl isocyanide is a versatile organic compound featuring a unique combination of functional groups: an isocyanide, a methoxy-substituted aromatic ring, and a benzyl methylene bridge. This structure makes it a valuable reagent in organic synthesis, particularly in multicomponent reactions like the Passerini and Ugi reactions, and a potential ligand in organometallic chemistry. Accurate and unambiguous characterization of this molecule is paramount for its effective use. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the molecular structure by identifying its key functional groups through their characteristic vibrational frequencies.[1][2]

This guide offers a comprehensive analysis of the FT-IR spectrum of 3-Methoxybenzyl isocyanide. It is designed for researchers, chemists, and drug development professionals, providing not only a detailed interpretation of the spectral data but also the underlying principles and a field-proven protocol for data acquisition.

Molecular Structure and Predicted Vibrational Modes

The foundation of interpreting an FT-IR spectrum lies in understanding the molecule's structure and how its constituent bonds will vibrate when interacting with infrared radiation.[1] 3-Methoxybenzyl isocyanide is comprised of four key structural components, each with distinct vibrational signatures.

-

Isocyanide Group (-N≡C): The isocyanide (or isonitrile) group is the most diagnostically significant feature. The carbon-nitrogen triple bond is strong, and its stretching vibration results in a sharp, intense absorption in a relatively uncongested region of the spectrum (2100-2270 cm⁻¹).[3] This peak is often unmistakable and serves as a primary identifier for the isocyanide functionality.

-

Methoxy-Substituted Benzene Ring: The aromatic ring gives rise to several characteristic vibrations.

-

Aromatic C-H Stretching: The stretching of C-H bonds where the carbon is part of the benzene ring occurs at frequencies slightly higher than their aliphatic counterparts (>3000 cm⁻¹), a direct consequence of the sp² hybridization of the carbon atom.[4]

-

C=C Ring Stretching: The conjugated double bonds within the benzene ring produce a series of medium-to-weak absorptions in the 1400-1600 cm⁻¹ region.[4][5]

-

C-O Ether Linkage: The methoxy group introduces a C-O bond. Aryl ethers, like anisole, typically show two distinct C-O stretching bands: a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[6]

-

Out-of-Plane (OOP) Bending: The C-H bonds on the ring can also bend out of the plane of the ring. The pattern of these strong absorptions in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.[4][5][7]

-

-

Methylene Bridge (-CH₂-): The benzyl methylene group provides characteristic aliphatic C-H stretching and bending vibrations. The stretching modes occur just below 3000 cm⁻¹, while the bending (scissoring) vibration is typically found near 1465 cm⁻¹.[8][9]

-

Methyl Group (-OCH₃): The methyl part of the methoxy group also contributes to the aliphatic C-H stretching region and has characteristic bending modes.

Analysis of the FT-IR Spectrum

The FT-IR spectrum of 3-Methoxybenzyl isocyanide can be systematically analyzed by dividing it into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The following table summarizes the expected key absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3060, ~3030, ~3000 | =C-H Stretch | Aromatic Ring | Medium to Weak |

| ~2960, ~2870 | C-H Asymmetric & Symmetric Stretch | Methylene (-CH₂) | Medium |

| ~2935, ~2835 | C-H Asymmetric & Symmetric Stretch | Methyl (-OCH₃) | Medium |

| ~2145 | -N≡C Stretch | Isocyanide | Strong, Sharp |

| ~1605, ~1585 | C=C Ring Stretch | Aromatic Ring | Medium |

| ~1490, ~1470 | C=C Ring Stretch | Aromatic Ring | Medium |

| ~1465 | -CH₂- Scissoring (Bending) | Methylene | Medium |

| ~1455 | -CH₃ Asymmetric Bending | Methyl | Medium |

| ~1380 | -CH₃ Symmetric Bending | Methyl | Weak |

| ~1260 | Asymmetric Ar-O-C Stretch | Aryl Ether | Strong |

| ~1040 | Symmetric Ar-O-C Stretch | Aryl Ether | Medium |

| ~870, ~780, ~690 | C-H Out-of-Plane Bending | meta-Disubstituted Ring | Strong |

Detailed Interpretation:

-

C-H Stretching Region (2800-3100 cm⁻¹): This region will show multiple peaks. Weak to medium peaks appearing above 3000 cm⁻¹ are characteristic of the aromatic C-H stretches.[4][10] Just below 3000 cm⁻¹, a set of medium-intensity peaks corresponds to the asymmetric and symmetric stretching of the methylene (-CH₂) and methyl (-OCH₃) groups. The peak around 2835 cm⁻¹ is particularly indicative of the C-H stretch in the methoxy group.

-

Isocyanide Region (2100-2200 cm⁻¹): The hallmark of the spectrum is a very strong and sharp absorption band expected around 2145 cm⁻¹. This peak is due to the N≡C triple bond stretch and its presence is definitive proof of the isocyanide functional group.[3][11] Its high intensity and isolated position make it an ideal diagnostic tool.

-

Double Bond Region (1400-1610 cm⁻¹): A series of absorptions will be present, corresponding to the skeletal C=C stretching vibrations of the aromatic ring. Typically, peaks are observed near 1605, 1585, 1490, and 1470 cm⁻¹.[5]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information.

-

The most intense peak in this region is expected to be the asymmetric C-O stretching of the aryl ether linkage at approximately 1260 cm⁻¹.[6] A secondary, medium-intensity symmetric C-O stretch should appear around 1040 cm⁻¹.[6]

-

Bending vibrations for the methylene and methyl groups appear around 1465-1455 cm⁻¹.[8][12]

-

Crucially, the substitution pattern of the benzene ring is confirmed here. For a meta (1,3) disubstituted ring, one expects strong C-H out-of-plane bending peaks in the ranges of 810-750 cm⁻¹ and 690±10 cm⁻¹.[7] A third, weaker band between 900-860 cm⁻¹ may also be present. The combination of these bands provides strong evidence for the meta connectivity.[7][13]

-

Experimental Protocol: Acquiring the Spectrum

The following protocol outlines a robust, self-validating method for obtaining a high-quality FT-IR spectrum of 3-Methoxybenzyl isocyanide, which is a liquid at room temperature, using the neat liquid transmission method.

Rationale for Method Selection: The neat liquid film method is chosen for its simplicity, speed, and the absence of solvent interference.[6] It involves sandwiching a thin film of the liquid between two infrared-transparent salt plates (e.g., KBr or NaCl).[14][15] This direct measurement technique provides a pure spectrum of the compound itself.

Step-by-Step Methodology:

-

Instrument Preparation & Background Scan:

-

Ensure the FT-IR spectrometer's sample compartment is clean and dry.

-

Perform a background scan. This is a critical step to acquire a spectrum of the ambient atmosphere (primarily H₂O and CO₂). The instrument software will automatically subtract this background from the sample spectrum, preventing atmospheric peaks from obscuring the data.[16]

-

-

Salt Plate Preparation:

-

Handle the KBr or NaCl plates with gloves to prevent moisture from your hands from fogging the surfaces.

-

Clean the surfaces of two salt plates by wiping them with a tissue lightly moistened with a dry, volatile solvent (e.g., anhydrous dichloromethane or chloroform), followed by a dry tissue. Ensure the plates are completely dry and transparent before use.

-

-

Sample Application:

-

Place one clean, dry salt plate on a clean surface.

-

Using a pipette, place a single small drop of 3-Methoxybenzyl isocyanide onto the center of the plate.[14]

-

Carefully place the second salt plate on top of the first. Gently rotate the top plate a quarter turn to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[14] The film should appear translucent. If it is too thick (too opaque), the strongest absorption bands may be saturated ("flat-topped"); in this case, separate the plates, wipe one clean, and reassemble to create a thinner film.[14]

-

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added and averaged by the software to improve the signal-to-noise ratio.[16] A resolution of 4 cm⁻¹ is standard for routine identification.[16]

-

-

Post-Acquisition & Cleaning:

-

Remove the salt plates from the spectrometer.

-

Thoroughly clean the plates by disassembling them and washing them with an appropriate dry solvent to remove all traces of the sample.

-

Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

-

Below is a diagram illustrating the experimental workflow for acquiring the FT-IR spectrum.

Caption: Experimental workflow for FT-IR analysis of a neat liquid sample.

Conclusion

The FT-IR spectrum of 3-Methoxybenzyl isocyanide provides a definitive fingerprint for its structural verification. The key diagnostic features are the sharp, intense -N≡C stretching vibration around 2145 cm⁻¹, the strong asymmetric C-O stretch of the aryl ether at ~1260 cm⁻¹, and the characteristic pattern of C-H out-of-plane bending bands below 900 cm⁻¹ which confirm the meta-disubstitution of the aromatic ring. By following the detailed experimental protocol, a high-quality, reproducible spectrum can be readily obtained, enabling confident identification of the compound and ensuring its purity for research and development applications.

References

-

Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in... Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra for (i) CH 2 -stretching, (ii) CH 2 -Wagging, (iii) CH... Retrieved from [Link]

-

Workman, J. Jr. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chinese Journal of Chemical Physics. (2025, October 27). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) IR spectrum showing the CH 2 scissor-vibration. Retrieved from [Link]

-

University of Southern Mississippi. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

-

YouTube. (2024, January 19). Vibrations in Infrared Spectroscopy Animation. Retrieved from [Link]

-

MDPI. (2023, February 2). Experimental FTIR-MI and Theoretical Studies of Isocyanic Acid Aggregates. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Anisole. NIST Chemistry WebBook. Retrieved from [Link]

-

Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Pavia, D. L., et al. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from [Link]

-

Workman, J. Jr. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. web.williams.edu [web.williams.edu]

- 10. researchgate.net [researchgate.net]

- 11. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]

- 14. eng.uc.edu [eng.uc.edu]

- 15. jascoinc.com [jascoinc.com]

- 16. drawellanalytical.com [drawellanalytical.com]

An In-Depth Technical Guide to the Physical Properties and Stability of 3-Methoxybenzylisocyanide

Abstract

3-Methoxybenzyl isocyanide is a versatile organic compound with significant applications in synthetic chemistry, particularly in multicomponent reactions like the Ugi and Passerini reactions.[1] Its utility in drug discovery and materials science necessitates a thorough understanding of its physical properties and stability profile. This guide provides a comprehensive overview of the physicochemical characteristics of 3-methoxybenzyl isocyanide, detailing its stability under various conditions and outlining robust protocols for its characterization and handling. This document is intended for researchers, chemists, and drug development professionals who utilize isocyanides in their work.

Physicochemical Properties of 3-Methoxybenzylisocyanide

The isocyanide functional group (–N⁺≡C⁻) is an isomer of the nitrile group (–C≡N) and possesses a unique electronic structure, with resonance forms contributing to its distinct reactivity.[1][2] This structure imparts a significant dipole moment and the ability to act as a hydrogen bond acceptor at the terminal carbon.[2] The physicochemical properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Method |

| Chemical Formula | C₉H₉NO | Calculated |

| Molecular Weight | 147.17 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge of similar isocyanides |

| Odor | Pungent, characteristic of isocyanides | [1] |

| Boiling Point | Not explicitly found, but expected to be > 200 °C | Inferred from similar structures |

| Melting Point | Not explicitly found | - |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate). Limited solubility in water. | General chemical principles |

| FTIR ν(N≡C) Stretch | ~2140 - 2150 cm⁻¹ | Inferred from typical isocyanide spectra[3] |

| ¹H NMR (CDCl₃) | δ ~7.3-6.8 (m, 4H, Ar-H), ~4.6 (s, 2H, CH₂), ~3.8 (s, 3H, OCH₃) | Predicted based on analogous structures[4][5] |

Chemical Stability and Reactivity Profile

Understanding the stability of 3-methoxybenzyl isocyanide is critical for its proper storage, handling, and application in chemical synthesis. Isocyanides as a class exhibit distinct stability profiles.

Stability to pH

-

Acidic Conditions: Isocyanides are highly sensitive to acid.[1] In the presence of aqueous acid (pH < 5), they readily hydrolyze to form the corresponding formamide, in this case, N-(3-methoxybenzyl)formamide.[1][2] This reaction is often used to quench reactions and destroy the potent odor of residual isocyanides.[1][6]

-

Basic Conditions: In contrast, isocyanides are generally stable under strongly basic conditions.[1][2] This allows for their use in base-mediated reactions without significant degradation. While some aromatic isocyanides can be susceptible to hydroxide ion attack, both aliphatic and benzylic isocyanides generally withstand strong alkaline environments.[2]

Thermal Stability

While specific data for 3-methoxybenzyl isocyanide is limited, isocyanides can undergo thermal decomposition. At elevated temperatures, they may polymerize or rearrange.[1] Some isocyanides are known to decompose at room temperature over time, highlighting the need for proper storage.[7] The thermal stability should be assessed using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).

Reactivity and Incompatibilities

-

Oxidizing Agents: Strong oxidizing agents should be avoided as they can react with the isocyanide group.

-

Lewis and Brønsted Acids: These can catalyze the polymerization of isocyanides.[1]

-

Water: Isocyanides react slowly with water, a reaction that is significantly accelerated by acid.[8]

The primary degradation pathway under common laboratory and physiological conditions is acid-catalyzed hydrolysis.

Caption: Major degradation pathway for 3-methoxybenzyl isocyanide.

Experimental Protocols for Characterization

To ensure the quality and purity of 3-methoxybenzyl isocyanide, several analytical techniques should be employed. The following protocols are foundational for its characterization.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental physical property used to assess the purity of a solid compound. A sharp, narrow melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[9]

Methodology:

-

Sample Preparation: Finely powder a small amount of the crystalline 3-methoxybenzyl isocyanide (if solid).

-

Capillary Loading: Tap the open end of a capillary tube into the powder to load a small sample (2-3 mm in height).[10]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[10]

-

Rapid Determination (Optional): Heat the sample rapidly to find an approximate melting range. This helps to save time in subsequent, more precise measurements.

-

Precise Determination: Using a fresh sample, heat at a medium rate until the temperature is about 20°C below the approximate melting point.[10]

-

Slow Heating: Decrease the heating rate to approximately 1-2°C per minute.

-

Record Range: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[10] The melting point is reported as the range T1-T2.

Protocol: Spectroscopic Analysis (FTIR & NMR)

Causality: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups. The isocyanide group has a very strong and characteristic stretching vibration.[3] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the arrangement of protons and carbons.

Methodology - FTIR:

-

Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet if the sample is solid.

-

Background Scan: Run a background spectrum of the empty sample holder.

-

Sample Scan: Run the spectrum of the sample from approximately 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic sharp, strong absorption peak for the N≡C stretch, expected around 2140-2150 cm⁻¹.[3] The absence of a broad peak around 3300 cm⁻¹ and a carbonyl peak around 1680 cm⁻¹ confirms the absence of the hydrolyzed formamide product.

Methodology - ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program.

-

Analysis:

-

Confirm the presence of aromatic protons in the ~6.8-7.3 ppm region.

-

Identify the singlet for the methoxy (OCH₃) protons around 3.8 ppm.

-

Identify the singlet for the benzylic (CH₂) protons around 4.6 ppm.

-

Integrate the peaks to confirm the proton ratios (4:3:2 for aromatic:methoxy:benzylic).

-

Caption: A typical workflow for the physical and structural characterization.

Protocol: Accelerated Stability Study

Causality: Stability studies are essential to determine a compound's shelf-life and appropriate storage conditions.[11] Accelerated studies, conducted under stressed conditions (e.g., elevated temperature and humidity), are used to predict long-term stability.

Methodology:

-

Batch Selection: Use at least two or three representative batches of the purified 3-methoxybenzyl isocyanide.[11]

-

Initial Analysis (T=0): Perform a full characterization (Appearance, Purity via HPLC or GC, FTIR, NMR) on all batches to establish baseline data.

-

Storage Conditions: Place aliquots of each batch in sealed, appropriate containers under the following conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Intervals: Test the samples at specified time points. For a 6-month accelerated study, typical intervals are 0, 1, 3, and 6 months. For long-term studies, intervals might be 0, 3, 6, 9, 12, 18, and 24 months.[12]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Note any changes in color or state.

-

Purity: Use a validated HPLC or GC method to quantify the parent compound and detect any degradation products (e.g., N-(3-methoxybenzyl)formamide).

-

FTIR: Monitor for the appearance of hydrolysis-related peaks (e.g., -NH and C=O bands).

-

-

Data Evaluation: Compare the results to the initial T=0 data. A significant change in purity or appearance indicates instability under those conditions. The data is used to establish a re-test period or shelf life.[11]

Safe Handling and Storage

Isocyanides are known for their strong, unpleasant odors and potential toxicity. Proper handling procedures are mandatory.

-

Ventilation: Always handle 3-methoxybenzyl isocyanide in a well-ventilated chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from acids and oxidizing agents. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent slow degradation.

-

Spill & Waste: Spills and residual isocyanide can be quenched by carefully treating with an acidic solution (e.g., dilute HCl in aqueous alcohol), which converts the isocyanide to the less odorous formamide.[1]

Conclusion

This compound is a valuable reagent whose utility is maximized when its physical properties and stability are well understood. It is a compound that is highly sensitive to acidic conditions, leading to hydrolysis, but is relatively stable in basic media. Its handling requires stringent safety precautions due to its characteristic odor and potential reactivity. The protocols outlined in this guide provide a robust framework for the characterization, stability assessment, and safe use of this compound, ensuring its quality and consistent performance in research and development applications.

References

-

Bannister, R. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews.

-

Wikipedia. (n.d.). Isocyanide. Wikipedia.

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.

-

National Institutes of Health. (n.d.). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin.

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.

-

Royal Society of Chemistry. (2020). Isocyanide 2.0. Green Chemistry.

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes.

-

ChemicalBook. (n.d.). 3-Methoxybenzylamine(5071-96-5) 1H NMR spectrum.

-

Vedantu. (n.d.). Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE.

-

Covestro Solution Center. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information.

-

National Institutes of Health. (2025). Stability of Ternary Drug-Drug-Drug Coamorphous Systems Obtained Through Mechanochemistry.

-

MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates.

-

University of Calgary. (n.d.). Melting point determination.

-

ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

-

ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.

-

National Institutes of Health. (n.d.). Synthesis and characterization of tris-methacrylated 3,4,5-tris.

-

European Medicines Agency. (n.d.). Stability Testing of Biotechnological/Biological Products.

-

SSERC. (n.d.). Melting point determination.

-

Health and Safety Authority. (2010). Isocyanates.

-

ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.

-

RSC Publishing. (n.d.). Evidence by in situ FTIR spectroscopy and isotopic effect of new assignments for isocyanate species vibrations on Ag/Al2O3.

-

ResearchGate. (n.d.). Synthesis and characterization of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.

-

YouTube. (2019). Hydrolysis of cyanide and iso-cyanide: Basic concept and complete mechanism.

-

SlideShare. (2021). experiment (1) determination of melting points.

-

IRSST. (n.d.). Guide for Safe Use of Isocyanates.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606).

-

CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin.

-

The Royal Society of Chemistry. (n.d.). Table of Contents.

-

Quora. (2019). Why is the hydrolysis of an isocyanide not done in alkaline condition?.

-

YouTube. (2017). Guide for Safe Use of Isocyanates.

-

National Institutes of Health. (n.d.). Research on the Thermal Decomposition Reaction Kinetics and Mechanism of Pyridinol-Blocked Isophorone Diisocyanate.

-

ChemicalBook. (n.d.). 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum.

Sources

- 1. Isocyanide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. quora.com [quora.com]

- 7. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 8. solutions.covestro.com [solutions.covestro.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. hsa.ie [hsa.ie]

The Genesis of a Versatile Reagent: A Technical Guide to the First Synthesis of 3-Methoxybenzylisocyanide

Abstract

This technical guide provides an in-depth exploration of the inaugural synthesis of 3-Methoxybenzylisocyanide, a versatile isocyanide reagent with significant applications in multicomponent reactions and the synthesis of complex organic molecules. While a singular "discovery" event for this specific molecule is not prominently documented, its first synthesis can be confidently attributed to the well-established and robust method of dehydrating N-(3-methoxybenzyl)formamide. This guide will detail the scientific rationale and experimental protocols for the two-step synthesis, starting from the commercially available 3-methoxybenzylamine. We will delve into the mechanistic underpinnings of both the formylation of the primary amine and the subsequent dehydration to yield the target isocyanide. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the synthesis and practical application of this important chemical building block.

Introduction: The Enduring Utility of the Isocyanide Functional Group

Isocyanides, characterized by the R-N≡C functional group, are a unique class of organic compounds with a rich history in synthetic chemistry. Their divalent carbon atom imparts a distinctive reactivity profile, enabling them to participate in a wide array of chemical transformations. Notably, isocyanides are key components in various multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials.[1][2] This capacity for diversity-oriented synthesis has made isocyanides invaluable tools in medicinal chemistry and drug discovery.[3]

This compound, with its electron-donating methoxy group on the aromatic ring, offers specific steric and electronic properties that can be exploited in the design of novel compounds. Its synthesis, therefore, represents a crucial enabling technology for accessing a broad chemical space.

The First Synthesis: A Two-Step Approach from 3-Methoxybenzylamine

The most logical and widely accepted route for the initial synthesis of this compound involves a two-step sequence starting from 3-methoxybenzylamine. This method is predicated on the well-established procedure of formamide dehydration, a cornerstone of isocyanide synthesis.[4]

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Step 1: N-Formylation of 3-Methoxybenzylamine

The initial step involves the conversion of the primary amine, 3-methoxybenzylamine, into its corresponding formamide, N-(3-methoxybenzyl)formamide. This transformation is crucial as the formamide serves as the direct precursor to the isocyanide.

Experimental Protocol:

A common and effective method for this formylation is the reaction of the amine with a formylating agent such as formic acid or ethyl formate.[5]

Materials:

-

3-Methoxybenzylamine

-

Ethyl Formate

-

Methanol (solvent)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and condenser

Procedure:

-

In a round-bottom flask, dissolve 3-methoxybenzylamine (1.0 eq) in methanol.

-

Add an excess of ethyl formate (e.g., 3.0 eq).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess ethyl formate under reduced pressure to yield crude N-(3-methoxybenzyl)formamide, which can be purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Excess Ethyl Formate: The use of excess ethyl formate drives the equilibrium of the reaction towards the formation of the formamide product.

-

Methanol as Solvent: Methanol is a suitable polar solvent that dissolves both the starting amine and the formylating agent, facilitating a homogeneous reaction.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier and ensures a reasonable reaction rate.

Step 2: Dehydration of N-(3-methoxybenzyl)formamide

The final and key step in the synthesis is the dehydration of the N-(3-methoxybenzyl)formamide to yield this compound. This is an elimination reaction where a molecule of water is removed from the formamide.

Experimental Protocol:

The dehydration is typically achieved using a strong dehydrating agent in the presence of a base. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like triethylamine is a classic and highly effective combination.[6]

Materials:

-

N-(3-methoxybenzyl)formamide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (CH₂Cl₂) or another inert aprotic solvent

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask and dropping funnel

Procedure:

-

Dissolve N-(3-methoxybenzyl)formamide (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of phosphorus oxychloride (1.1 eq) in dichloromethane to the stirred mixture via a dropping funnel.

-

After the addition is complete, allow the reaction to stir at 0 °C for a short period (e.g., 15-30 minutes) and then warm to room temperature, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude this compound.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful dehydrating agent that activates the formamide oxygen, facilitating the elimination of water.

-

Triethylamine (Base): The tertiary amine base is crucial for neutralizing the HCl generated during the reaction, which would otherwise protonate the product isocyanide and lead to side reactions.

-

Low Temperature (0 °C): The reaction is highly exothermic, and maintaining a low temperature during the addition of POCl₃ helps to control the reaction rate and prevent the formation of byproducts.

-

Inert Atmosphere: Isocyanides can be sensitive to moisture and air, so conducting the reaction under an inert atmosphere helps to maximize the yield and purity of the product.

Characterization Data

The successful synthesis of this compound should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data for the final product and its precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data |

| 3-Methoxybenzylamine | C₈H₁₁NO | 137.18 | Colorless to pale yellow liquid | ¹H NMR, ¹³C NMR, IR |

| N-(3-methoxybenzyl)formamide | C₉H₁₁NO₂ | 165.19 | White to off-white solid | ¹H NMR, ¹³C NMR, IR (strong C=O stretch ~1670 cm⁻¹) |

| This compound | C₉H₉NO | 147.17 | Colorless to pale yellow liquid with a characteristic unpleasant odor | ¹H NMR, ¹³C NMR, IR (strong N≡C stretch ~2150 cm⁻¹) |

Mechanistic Insights

A deeper understanding of the synthesis requires an appreciation of the underlying reaction mechanisms.

Mechanism of Formylation

The formylation of 3-methoxybenzylamine with ethyl formate proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to yield the formamide.

Mechanism of Dehydration

The dehydration of the formamide with POCl₃ is a more complex process. The generally accepted mechanism involves the initial activation of the formamide carbonyl oxygen by POCl₃. The resulting intermediate then undergoes elimination, facilitated by the base, to form the isocyanide.

Caption: Simplified mechanism of formamide dehydration.

Conclusion

The first synthesis of this compound, while not a singular historical event, is best represented by the logical and efficient application of the standard formamide dehydration methodology. This two-step process, starting from the readily available 3-methoxybenzylamine, provides reliable access to this valuable synthetic building block. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers and scientists to confidently synthesize and utilize this compound in their endeavors, particularly in the fields of multicomponent reaction chemistry and the development of novel bioactive molecules.

References

- Passerini, M. Gazz. Chim. Ital.1921, 51, 126-129.

- Ugi, I.; Meyr, R.; Fetzer, U.; Steinbrückner, C. Angew. Chem.1959, 71, 386.

-

A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 2020 . [Link]

-

Medicinal Chemistry of Isocyanides. Chemical Reviews, 2021 . [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 2022 . [Link]

-

Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. ResearchGate, 2016 . [Link]

-

Isonitrile synthesis by dehydration. Organic Chemistry Portal. [Link]

-

Ugi reaction. Wikipedia. [Link]

-

The N-formylation of 4-methoxybenzylamine catalyzed by... ResearchGate. [Link]

-

Dehydration of N-(3-bromophenyl)formamide under different basic conditions. ResearchGate. [Link]

-

Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. [Link]

-

A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. National Institutes of Health, 2022 . [Link]

Sources

- 1. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 2. Preparation of Benzyl isocyanide - Chempedia - LookChem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Theoretical calculations on the electronic structure of 3-Methoxybenzylisocyanide

An In-Depth Technical Guide to the Theoretical Electronic Structure of 3-Methoxybenzylisocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound. Leveraging Density Functional Theory (DFT), we delineate a robust computational methodology for elucidating the geometric, electronic, and reactivity parameters of this molecule. The guide details a step-by-step protocol for geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and natural bond orbital analysis. The causality behind the selection of specific computational methods, such as the B3LYP functional and the 6-311+G(d,p) basis set, is explained to ensure methodological transparency and reproducibility. Expected quantitative data, including orbital energies, energy gaps, dipole moments, and key structural parameters, are presented in tabular format for clarity. The implications of these electronic properties are discussed in the context of drug development, focusing on reactivity, intermolecular interactions, and receptor binding. This document serves as a self-validating system for researchers aiming to perform and interpret high-level theoretical calculations on isocyanide-containing scaffolds.

Introduction: The Significance of this compound

This compound belongs to the versatile class of organic isocyanides (or isonitriles), compounds characterized by the –N⁺≡C⁻ functional group.[1] This functional group is isoelectronic with carbon monoxide but exhibits unique reactivity, making it a powerful building block in synthetic chemistry.[2] Isocyanides are particularly renowned for their utility in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors.[3][4] This capacity for generating molecular diversity is of paramount importance in the early stages of drug discovery.

The inclusion of a methoxybenzyl group introduces specific electronic and steric features. The methoxy (–OCH₃) group, a common moiety in approved pharmaceuticals, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[5] The position of the methoxy group on the benzyl ring (in this case, meta) subtly modulates the electron distribution across the aromatic system, which in turn influences the reactivity of the isocyanide terminus.

Understanding the electronic structure of this compound is therefore critical for predicting its chemical behavior and designing novel therapeutic agents. Theoretical calculations provide a powerful, non-empirical lens through which we can visualize and quantify the molecule's fundamental properties, offering insights that are often difficult to obtain through experimental means alone. This guide focuses on the application of Density Functional Theory (DFT) to achieve this understanding.[6]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it an ideal tool for studying medium-sized organic molecules.[6] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable property than the multi-electron wave function.

Causality of Method Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The choice of the B3LYP hybrid functional is a deliberate one, grounded in its proven track record for reliability in calculating the electronic and geometric properties of a vast range of organic molecules.[7][8] B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate predictions of properties like bond lengths and orbital energies.

-

Basis Set: 6-311+G(d,p) A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311+G(d,p) basis set offers a high degree of flexibility and accuracy for this type of analysis:

-

6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a more accurate representation of electron distribution than smaller basis sets.

-

+ : The addition of diffuse functions is crucial for accurately describing molecules with lone pairs or regions of diffuse electron density, such as the oxygen in the methoxy group and the nitrogen in the isocyanide group.

-

(d,p) : Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are included to allow for non-spherical distortion of atomic orbitals upon molecule formation, which is essential for accurately modeling chemical bonds and intermolecular interactions.[8]

-

This combination of the B3LYP functional and the 6-311+G(d,p) basis set represents a self-validating system, widely benchmarked and accepted in scientific literature for providing reliable results for molecules of this nature.[8]

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the workflow for a comprehensive theoretical analysis of this compound.

Step 1: Molecular Structure Input

The initial 3D structure of this compound is constructed using a molecular modeling program such as GaussView or Avogadro. Standard bond lengths and angles can be used for the initial guess geometry.

Step 2: Geometry Optimization

The primary objective is to find the lowest energy conformation of the molecule. This is achieved by performing an unconstrained geometry optimization. The calculation is set up to locate a stationary point on the potential energy surface, which is then confirmed to be a true minimum (not a saddle point) by a subsequent frequency calculation.

Step 3: Frequency Calculation

A frequency calculation is performed on the optimized geometry. This serves two purposes:

-

Zero-Point Vibrational Energy (ZPVE): It provides the ZPVE correction to the total electronic energy.

-

Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Step 4: Electronic Property Calculations

Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties. This includes generating output files for:

-

Frontier Molecular Orbitals (HOMO/LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Natural Bond Orbital (NBO) analysis for charge distribution.

The entire workflow is visualized in the diagram below.

Caption: Computational workflow for analyzing this compound.

Analysis of Electronic Structure

Geometric Optimization

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Key parameters to analyze include the bond lengths and angles within the isocyanide group (C-N-C) and the dihedral angle describing the orientation of the isocyanide relative to the phenyl ring. The C-N-C angle in isocyanides is typically close to 180°, indicating sp hybridization.[1]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[9]

Molecular Electrostatic Potential (MEP)

The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying reactive sites:

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In this compound, these are expected around the terminal carbon of the isocyanide group and the oxygen of the methoxy group.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution by partitioning the electron density into atomic charges and bond orbitals.[9] This method offers a more chemically intuitive picture than other population analyses (e.g., Mulliken). It quantifies the charge on each atom, revealing the electronic effects of the methoxy and isocyanide substituents on the benzyl ring.

Predicted Data & Discussion

The following tables present hypothetical but realistic data that would be obtained from the computational protocol described above. These values are based on established calculations for similar aromatic isocyanide and anisole derivatives.[7][8][10]

Table 1: Summary of Computational Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Software | Gaussian 16 / ORCA 5.0 | Industry-standard quantum chemistry packages. |

| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost for organic molecules.[6] |

| Functional | B3LYP | Proven reliability for geometries and electronic properties.[8] |

| Basis Set | 6-311+G(d,p) | High flexibility with diffuse and polarization functions.[8] |

| Solvation Model | PCM (Water) | Optional: To simulate an aqueous environment. |

Table 2: Predicted Optimized Geometric Parameters

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-N-C Bond Angle | ~178.5° | Nearly linear, typical for isocyanides.[1] |

| N≡C Bond Length | ~1.17 Å | Reflects the triple bond character. |

| C-O-C Bond Angle (Methoxy) | ~118.0° | Standard for an sp²-hybridized oxygen attached to an aromatic ring. |

| C(ring)-C(benzyl)-N-C Dihedral | Variable | Determines the rotational conformation and steric profile. |

Table 3: Predicted Key Electronic Properties

| Property | Predicted Value | Interpretation |

|---|---|---|

| Energy of HOMO | -6.5 eV | Localized primarily on the phenyl ring and isocyanide group. |

| Energy of LUMO | -0.8 eV | Localized mainly on the benzyl and isocyanide moieties. |